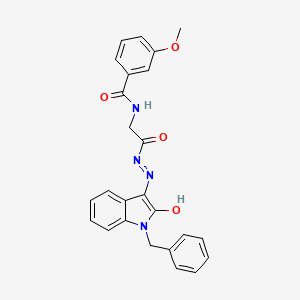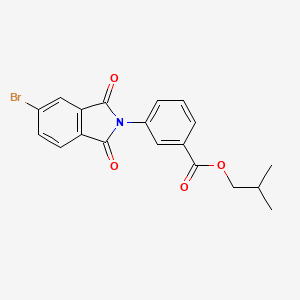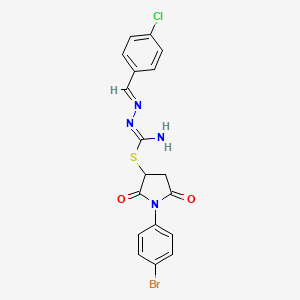![molecular formula C23H30N2 B11120077 1-butyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11120077.png)
1-butyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a butyl group, a phenyl group substituted with a 2-methylpropyl group, and an ethyl group attached to the benzodiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE can be achieved through a multi-step process involving Friedel-Crafts acylation and subsequent reduction reactions. The general synthetic route involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the acyl group onto the benzene ring.
Reduction: The acylated product is then subjected to reduction conditions, such as Clemmensen reduction, to convert the acyl group to an alkyl group.
Substitution: The resulting alkylated benzene derivative undergoes further substitution reactions to introduce the butyl and 2-methylpropyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the alkyl side chains, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halogens (Cl2, Br2), alkyl halides, nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds.
Scientific Research Applications
1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-IMIDAZOLE
- 1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-TRIAZOLE
- 1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-OXAZOLE
Uniqueness
1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the presence of both butyl and 2-methylpropyl groups attached to the benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C23H30N2 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-butyl-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole |
InChI |
InChI=1S/C23H30N2/c1-5-6-15-25-22-10-8-7-9-21(22)24-23(25)18(4)20-13-11-19(12-14-20)16-17(2)3/h7-14,17-18H,5-6,15-16H2,1-4H3 |
InChI Key |
UQEJFCJEOYQHEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(C)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-butyl-N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11119995.png)
![3-Chloro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11119996.png)
![1-(2,5-Dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol](/img/structure/B11120000.png)


![2-Ethoxy-6-[9-methyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11120016.png)
![3-(sec-butyl)-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11120033.png)
![3-hydroxy-5-(3-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120036.png)
![N-(2-chlorophenyl)-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11120042.png)
![7-Chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120044.png)
![2-{[(2-fluorophenyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11120051.png)

![[4-(2-Fluorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11120061.png)

